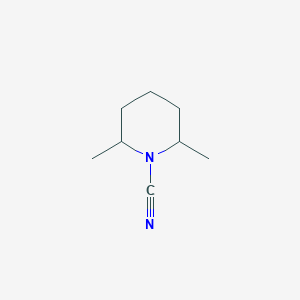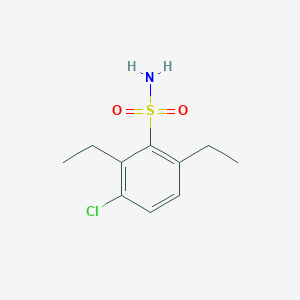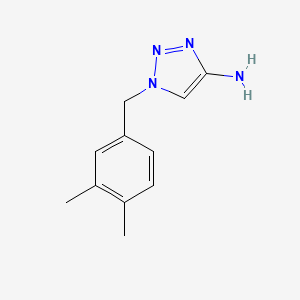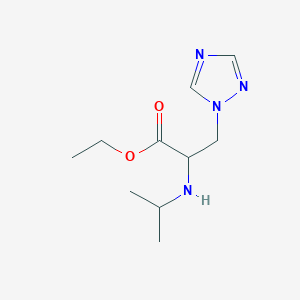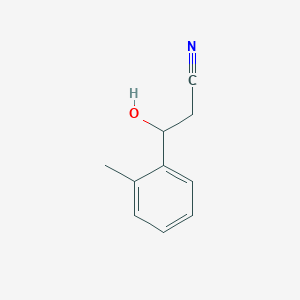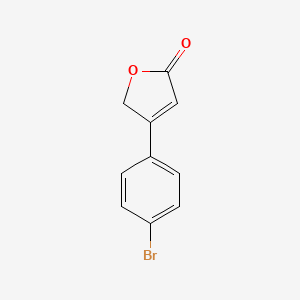
3-Oxo-3-(pyridin-4-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-(pyridin-4-yl)propanal is an organic compound with the molecular formula C8H7NO2 It features a pyridine ring attached to a propanal group, with an oxo group at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyridin-4-yl)propanal can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Oxo-3-(pyridin-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions on the pyridine ring.
Major Products
Oxidation: Pyridine-4-carboxylic acid.
Reduction: 3-Hydroxy-3-(pyridin-4-yl)propanal.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Oxo-3-(pyridin-4-yl)propanal has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Oxo-3-(pyridin-4-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
類似化合物との比較
Similar Compounds
3-Oxo-3-(pyridin-3-yl)propanal: Similar structure but with the pyridine ring attached at the third position.
3-Oxo-3-(pyridin-2-yl)propanal: Pyridine ring attached at the second position.
3-Oxo-3-(pyridin-4-yl)propanoic acid: Carboxylic acid derivative of the compound.
Uniqueness
3-Oxo-3-(pyridin-4-yl)propanal is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The position of the pyridine ring and the presence of the oxo group at the third carbon make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
3-oxo-3-pyridin-4-ylpropanal |
InChI |
InChI=1S/C8H7NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-6H,3H2 |
InChIキー |
KZCHVARSEUSUSY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


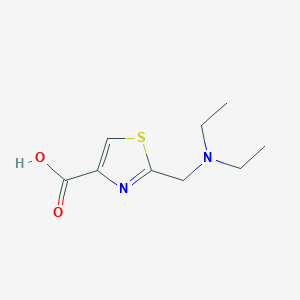
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
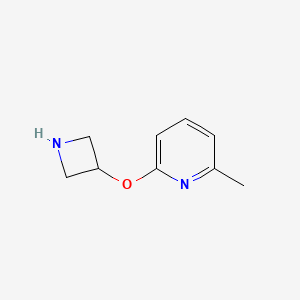
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
